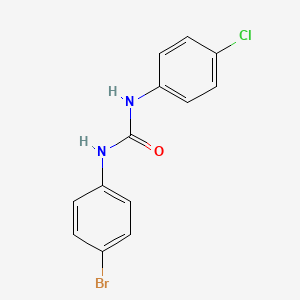

1-(4-Bromophenyl)-3-(4-chlorophenyl)urea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJMGYXOIQQZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352644 | |

| Record name | 1-(4-bromophenyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-10-4 | |

| Record name | N-(4-Bromophenyl)-N′-(4-chlorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13142-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Bromophenyl 3 4 Chlorophenyl Urea and Analogues

Established Synthetic Routes for N,N'-Diarylureas

The construction of the urea (B33335) linkage between two different aryl groups can be achieved through several established methods, with the condensation of isocyanates and amines being the most traditional approach.

Isocyanate-Amine Condensation Reactions

The most common and direct method for preparing unsymmetrical N,N'-diarylureas is the nucleophilic addition of an aromatic amine to an aryl isocyanate. nih.gov For the synthesis of 1-(4-bromophenyl)-3-(4-chlorophenyl)urea, this involves the reaction of 4-bromoaniline (B143363) with 4-chlorophenyl isocyanate. This reaction is typically efficient and proceeds under mild conditions. nih.govnih.gov The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the diarylurea product.

While widely used, this method's primary drawback lies with the isocyanate starting materials, which can be unstable and are often synthesized using highly toxic reagents like phosgene. nih.govacs.org This has spurred the development of methods that generate isocyanates in situ or avoid their use altogether. nih.govorganic-chemistry.org For instance, one approach involves the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) to produce an aryl isocyanate, which is then trapped by an amine in a one-pot synthesis. organic-chemistry.org

Table 1: Isocyanate-Amine Condensation for Diarylurea Synthesis

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| 4-bromoaniline | 4-chlorophenyl isocyanate | 1-(4-bromophenyl)-3-(4-chlorophenyl)urea | Direct, common method. nih.govnih.gov |

| Aliphatic primary amines | 4-chlorophenyl isocyanate | 3-(4-chlorophenyl)-1-alkylurea analogues | Demonstrates the versatility of the isocyanate partner. nih.gov |

Alternative and Sustainable Synthesis Approaches for Urea Derivatives

In response to the hazards associated with traditional methods, a variety of more sustainable and safer synthetic routes to urea derivatives have been developed. These methods often utilize alternative carbonyl sources or catalytic systems to avoid toxic reagents. organic-chemistry.orgacs.org

One green approach involves the direct synthesis from carbon dioxide (CO₂) and primary amines, triggered by electrochemical oxygen reduction in ionic liquids under mild conditions. acs.org Other methods use CO₂ as a C1 building block at atmospheric pressure and room temperature in metal-free conditions. organic-chemistry.org Silylamines have also been shown to react with CO₂ to produce a range of N,N'-diaryl, dialkyl, and alkyl-aryl ureas. researchgate.net

Catalytic methods offer further alternatives. For example, the Pd/C-catalyzed carbonylation of aromatic azides in the presence of amines provides unsymmetrical ureas, with nitrogen gas as the only byproduct. organic-chemistry.org Another strategy employs carbonyl sulfide (B99878) (COS) to react with a mixture of aromatic and aliphatic amines under catalyst-free conditions to form asymmetric ureas. organic-chemistry.org The Hofmann rearrangement of primary amides can also generate an isocyanate intermediate in situ, which then reacts with an ammonia (B1221849) source to yield N-substituted ureas. organic-chemistry.org

Table 2: Selected Sustainable Synthetic Routes for Urea Derivatives

| Carbonyl Source | Key Reagents/Catalysts | Conditions | Advantages | Source(s) |

|---|---|---|---|---|

| Carbon Dioxide (CO₂) | Primary amines, O₂ electroreduction, Ionic Liquids | Mild conditions, low potential | Green, high conversion rates | acs.org |

| Carbon Monoxide (CO) | Aromatic azides, amines, Pd/C catalyst | CO atmosphere | Forms N₂ as the only byproduct | organic-chemistry.org |

| Carbonyl Sulfide (COS) | Aromatic and aliphatic amines | Catalyst-free, mild | High efficiency for asymmetric ureas | organic-chemistry.org |

| Primary Amides | Phenyliodine diacetate, ammonia source | Hofmann rearrangement | In situ isocyanate generation | organic-chemistry.org |

Targeted Synthesis of Halogenated Diarylureas

The synthesis of diarylureas bearing halogen atoms on the aromatic rings, such as 1-(4-bromophenyl)-3-(4-chlorophenyl)urea, can be accomplished using general methods but also benefits from specialized techniques that are either tolerant of or specifically designed for halogenated substrates.

Electrochemical Amidation/C-H Halogenation Cascade Methodologies

A highly innovative and sustainable strategy for synthesizing halogenated N-aryl ureas is the electrochemical cascade methodology. researchgate.net This approach combines the formation of the urea bond with a subsequent electrocatalytic C-H halogenation step in a single process. For example, an amine can first be acylated to form a urea derivative, which then undergoes selective para-chlorination directly on the aromatic ring. researchgate.net This method is atom-economical and avoids the need for separate halogenation steps, which often require harsh reagents. The robustness of this electrochemical protocol has been demonstrated in the synthesis of over 180 different halogenated amides, carbamates, and ureas, highlighting its broad applicability for creating complex, functionalized molecules. researchgate.net The halogen source can be a simple sodium halide (e.g., NaCl), which also serves as the electrolyte. nih.govresearchgate.net

Nucleophilic Substitution Strategies for Halogenated Aromatic Amines

The synthesis of halogenated diarylureas fundamentally relies on the use of halogenated anilines as key building blocks. In the context of 1-(4-bromophenyl)-3-(4-chlorophenyl)urea, 4-bromoaniline acts as the nucleophile. The nitrogen atom's lone pair in the halogenated aniline (B41778) attacks an electrophilic carbonyl source, most commonly an isocyanate like 4-chlorophenyl isocyanate. nih.gov

It is important to note that this is a nucleophilic attack by the amine, not a nucleophilic aromatic substitution on the halogenated ring of the amine itself, as the C-X bond on an unactivated aryl halide is very strong. The challenge in using amines as nucleophiles, particularly with alkyl halides, is often over-alkylation, where the newly formed primary amine reacts further to form secondary and tertiary amines. libretexts.orgchemguide.co.uk However, in the synthesis of diarylureas from anilines and isocyanates, this is not a concern as the product urea is significantly less nucleophilic than the starting amine, preventing further reaction at the nitrogen atoms.

Palladium-Catalyzed Cross-Coupling and Arylation Reactions for Bromophenyl Ureas

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming C-N bonds, offering a general route to unsymmetrical diarylureas. nih.govacs.org One effective strategy involves a two-step, one-pot sequence using a protected urea, such as benzylurea (B1666796). nih.gov

The process begins with the Pd-catalyzed N-arylation of benzylurea with an aryl halide (e.g., 4-chlorotoluene). Following the C-N coupling, the benzyl (B1604629) protecting group is removed via hydrogenolysis. The resulting mono-aryl urea is then subjected to a second Pd-catalyzed arylation with a different aryl halide (e.g., a bromophenyl derivative) to yield the final unsymmetrical diarylurea. nih.gov This method is highly adaptable and tolerates a wide range of functional groups on the aromatic rings. nih.govacs.org

An alternative palladium-catalyzed approach involves the coupling of aryl halides with sodium cyanate to form an aryl isocyanate intermediate in situ. organic-chemistry.org This isocyanate can then react with an amine present in the reaction mixture to provide the diarylurea. This process circumvents the need to isolate the often-sensitive isocyanate intermediates. organic-chemistry.org

Table 3: Palladium-Catalyzed Routes to Unsymmetrical Diarylureas

| Strategy | Step 1 | Step 2 | Key Features | Source(s) |

|---|---|---|---|---|

| Sequential N-Arylation | Pd-catalyzed coupling of benzylurea with Ar¹-X | Deprotection, then Pd-catalyzed coupling with Ar²-X | General, two-pot method for unsymmetrical ureas. | nih.gov |

Chemical Modification and Derivatization Strategies for Enhancing Molecular Complexity

The diarylurea scaffold, exemplified by 1-(4-bromophenyl)-3-(4-chlorophenyl)urea, serves as a crucial pharmacophore in medicinal chemistry. nih.govresearchgate.net Its structural simplicity and favorable hydrogen bonding capabilities—with the urea NH groups acting as donors and the carbonyl oxygen as an acceptor—make it an ideal template for modification. researchgate.net Researchers have focused on enhancing the molecular complexity of this core structure to explore and optimize biological activity. Key strategies involve the diversification of substituents on the terminal phenyl rings and the incorporation of various heterocyclic systems.

Synthesis of Structural Analogues Bearing Diverse Substituents on Phenyl Rings

A primary strategy for modifying the 1-(4-bromophenyl)-3-(4-chlorophenyl)urea scaffold involves the synthesis of analogues with varied substituents on one or both phenyl rings. This approach allows for a systematic investigation of structure-activity relationships (SAR) by altering electronic and steric properties. rsc.org The phenyl group itself is a fundamental structure in organic chemistry, and its substitution pattern significantly influences a molecule's properties. wikipedia.orgyoutube.com

The synthesis of these analogues often involves the condensation reaction between an appropriately substituted aniline and an isocyanate. mdpi.com For instance, to create variations of the 1-(4-bromophenyl)-3-(4-chlorophenyl)urea structure, one could react 4-bromoaniline with a series of substituted 4-chlorophenyl isocyanates, or conversely, react 4-chloroaniline (B138754) with various substituted 4-bromophenyl isocyanates. A more versatile method is the coupling of a substituted amine with a corresponding isocyanate, which can be generated in situ or used directly. nih.gov For example, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs were synthesized by coupling various substituted phenethyl amines with 4-chlorophenyl isocyanate. nih.gov

Research has shown that introducing a range of functional groups, including electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., halogen, trifluoromethyl) groups, can modulate the biological activity of diarylurea compounds. nih.gov In a study on 3-(4-chlorophenyl)-1-(phenethyl)urea analogues, substitutions at the 3-position of the phenethyl group, such as chloro, fluoro, and methyl groups, led to enhanced potency, while 4-position analogues were generally less potent. nih.gov This highlights the sensitivity of the scaffold's activity to the specific placement and nature of the substituent. The synthesis of a variety of electronically and sterically different 1,3-diphenylurea (B7728601) derivatives can be achieved in good to excellent yields through methods like the amide-assisted rearrangement of hydroxyarylformimidoyl chloride. mdpi.com

Table 1: Examples of Diarylurea Analogues with Phenyl Ring Substitutions This table is interactive. You can sort and filter the data.

| Compound ID | Base Scaffold | R1 (Ring A) | R2 (Ring B) | Synthetic Approach | Reference |

|---|---|---|---|---|---|

| 10i | Diarylurea | 4-aminoquinazolinyl | 4-chloro-3-trifluoromethyl | Incorporation of 4-aminoquinazolinyl moiety | researchgate.net |

| 31 (RTICBM-189) | 1-(phenethyl)-3-phenylurea | 3-chlorophenethyl | 4-chlorophenyl | Coupling of substituted amine with isocyanate | nih.gov |

| Compound 1 | Diarylurea containing pyrazole (B372694) | Methyl | 3,5-ditrifluoromethyl | Synthesis from 3,5-dichlorobenzoic acid and substituted aryl isocyanates | nih.gov |

| Compound 2 | Diarylurea containing pyrazole | Hydrogen | 4-chloro-3-trifluoromethyl | Synthesis from 3,5-dichlorobenzoic acid and substituted aryl isocyanates | nih.gov |

| Generic Analog | 1,3-diphenylurea | Varied electronic/steric groups | Varied electronic/steric groups | Amide-assisted rearrangement of hydroxyarylformimidoyl chloride | mdpi.com |

Incorporation of Heterocyclic Systems into Diarylurea Scaffolds

A second major derivatization strategy involves replacing one of the phenyl rings of the diarylurea core with a heterocyclic system. nih.gov This approach significantly increases structural diversity and can introduce new interaction points, such as hydrogen bond donors or acceptors, which can be critical for binding to biological targets. researchgate.netmdpi.com The diarylurea fragment is a key component in many kinase inhibitors, where it often forms hydrogen bonds with conserved amino acid residues within the enzyme's binding site. researchgate.netresearchgate.net The incorporation of heterocycles can enhance or modify these interactions.

A wide array of heterocyclic moieties has been successfully integrated into diarylurea structures. These include five-membered rings like pyrazole and six-membered rings such as pyridine (B92270) and pyrimidine (B1678525). nih.gov Fused heterocyclic systems like quinoxaline, benzopyrazole (indazole), and quinazoline (B50416) have also been extensively explored. nih.govresearchgate.netnih.gov

The synthetic route to these derivatives typically involves reacting a heterocyclic amine with an appropriate aryl isocyanate or using a heterocyclic isocyanate with an aniline. For example, a series of novel diarylurea derivatives bearing a quinoxalindione moiety was synthesized from an amino-quinoxalindione precursor and various aromatic isocyanates or carbamates. nih.gov In another study, pyridine and pyrimidine rings were introduced to replace an entire substituted phenyl ring of a lead compound. nih.gov Similarly, researchers have incorporated a 4-aminoquinazolinyl moiety into a diarylurea scaffold to create new analogues. researchgate.net

These modifications have led to compounds with potent biological activities. For instance, diarylureas incorporating a pyridine ring showed potent inhibitory effects on the VEGFR-2 kinase, with some derivatives demonstrating higher activity than the reference compound sorafenib (B1663141). nih.gov The rationale for these modifications is often based on SAR studies of existing drugs; for example, the quinoxalindione moiety was chosen as a replacement for the pyridyl carboxamide of sorafenib due to its comparable size, polarity, and hydrogen bonding capacity. nih.gov The use of microwave-assisted synthesis has also been shown to be an efficient method for preparing heterocyclic compounds and diarylureas, sometimes in a one-pot reaction. organic-chemistry.org

Table 2: Examples of Diarylurea Derivatives with Incorporated Heterocycles This table is interactive. You can sort and filter the data.

| Compound Class | Incorporated Heterocycle | Rationale/Synthetic Note | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyridinyl Diarylureas | Pyridine | Introduced into the diarylurea structure to serve as VEGFR-2 inhibitors. | Compounds 6 and 7 showed IC50 values of 0.15 nM and 0.14 nM, stronger than sorafenib (0.48 nM). | nih.gov |

| Pyrazolyl Diarylureas | Pyrazole | Synthesized from 3,5-dichlorobenzoic acid and substituted aryl isocyanates. | Compound 1 selectively inhibited V600E-mutated B-RAF kinase. | nih.gov |

| Quinoxalinyl Diarylureas | Quinoxaline | Amino-quinoxaline skeleton incorporated to target FGFR3. | Compounds with electron-donating groups were generally more efficient. | nih.gov |

| Quinoxalindione Derivatives | Quinoxalindione | Replaced the pyridyl carboxamide of sorafenib to provide rigidity and new binding interactions. | 14 novel derivatives were successfully synthesized and characterized via 1H NMR, Mass, and FT-IR. | nih.gov |

| Quinazolinyl Diarylureas | Quinazoline | 4-aminoquinazolinyl moiety was incorporated into a diarylurea scaffold. | Evaluated against four cancer cell lines (HT-29, H-460, A549, MDA-MB-231). | researchgate.net |

| Benzopyrazolyl Diarylureas | Benzopyrazole (Indazole) | Designed based on the biological activities of both benzopyrazole and diarylurea structures. | Synthesized for screening as anti-tumor drug candidates. | nih.gov |

Advanced Structural Elucidation and Solid State Characterization

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms within a single crystal, including bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While a specific crystal structure for 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea is not publicly available, analysis of closely related diaryl ureas, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea, provides significant insight into the expected solid-state conformation. researchgate.net

Diaryl ureas typically adopt a trans-cis conformation about the two C-N bonds of the urea (B33335) moiety. nih.gov This conformation is stabilized by intramolecular interactions and allows for efficient intermolecular hydrogen bonding. The central urea unit is generally planar or near-planar. The two aryl rings are twisted out of the plane of the urea group. For instance, in the structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, the dihedral angle between the chlorophenyl group and the urea group is 51.1°, while the angle between the two aromatic rings is 28.6°. researchgate.net A similar twisted conformation is expected for 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea to minimize steric hindrance between the aromatic rings. Bond lengths and angles within the urea core are consistent with resonance delocalization, where the C-N bonds have partial double-bond character. nih.gov

The crystal packing of diaryl ureas is dominated by a robust and predictable network of intermolecular hydrogen bonds. nih.govlookchem.com The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor. nih.govresearchgate.net

This donor-acceptor pattern leads to the formation of one-dimensional hydrogen-bonded chains or ribbons. nih.gov In these chains, molecules are linked head-to-tail via N-H···O=C hydrogen bonds. For example, in the crystal structure of the analogous 1-(2-chlorophenyl)-3-(p-tolyl)urea, two distinct intermolecular hydrogen bonds link the molecules into a chain: N(1)-H(1)···O(1) and N(2)-H(2A)···O(1). researchgate.net These primary hydrogen bonds are the most significant interactions governing the crystal packing. Weaker interactions, such as C-H···O or π-π stacking, may also be present, further stabilizing the three-dimensional lattice. The presence of halogen atoms can also lead to halogen bonding, a noncovalent interaction that can influence crystal packing. rsc.orgrsc.org

Conformational Analysis and Dihedral Angle Investigations

The conformation of N,N'-diarylureas, such as 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea, is largely dictated by the rotational freedom around the C-N bonds of the urea bridge and the C-N bonds connecting the aryl rings. Resonance effects within the urea moiety (O=C-N) impart a degree of double-bond character to the C-N bonds, which generally favors a planar arrangement of the atoms in the urea core.

For N,N'-diphenylureas, a trans,trans conformation is typically the most stable and commonly observed arrangement in both solution and the solid state. nih.gov This conformation minimizes steric hindrance between the two bulky aryl substituents. In this arrangement, the N-H bonds are positioned on opposite sides of the carbonyl group.

τ1 (C-C-N-C): The angle between the plane of the 4-bromophenyl ring and the plane of the urea group.

τ2 (C-C-N-C): The angle between the plane of the 4-chlorophenyl ring and the plane of the urea group.

In an idealized planar structure, these dihedral angles would be 0° or 180°. However, in reality, some degree of twisting is expected to alleviate steric strain. Based on analyses of similar diaryl ureas, it is anticipated that the phenyl rings in 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea are not perfectly coplanar with the urea bridge. The extent of this twist is influenced by the electronic nature and size of the substituents on the phenyl rings, as well as crystal packing forces. researchgate.net

Table 1: Predicted Conformational Data for 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea

| Parameter | Predicted Value/State | Basis of Prediction |

|---|---|---|

| Urea Conformation | Predominantly trans,trans | General studies on N,N'-diarylureas nih.gov |

| Phenyl Ring Orientation | Non-coplanar with urea bridge | Steric hindrance and crystal packing in related structures researchgate.net |

| Dihedral Angle (τ1) | Expected to be non-zero | Alleviation of steric strain |

Note: The data in this table is predictive and based on the general conformational behavior of the diaryl urea class of compounds, as specific experimental values for 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea were not found in the searched literature.

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. wikipedia.org It provides a unique fingerprint of a specific crystalline phase and is instrumental in confirming the crystallinity and assessing the phase purity of a synthesized compound like 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea.

The PXRD pattern of a crystalline solid consists of a series of diffraction peaks at specific angles (2θ), which are determined by the crystal lattice parameters according to Bragg's Law. nih.gov The intensity of these peaks is related to the arrangement of atoms within the unit cell. For 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea, a well-defined PXRD pattern with sharp peaks would be indicative of a highly crystalline material. Conversely, the absence of sharp peaks and the presence of a broad halo would suggest an amorphous solid.

Furthermore, PXRD is crucial for identifying the presence of any impurities or different polymorphic forms. nih.gov Each crystalline phase of a compound will produce a distinct PXRD pattern. Therefore, by comparing the experimental pattern of a sample to a reference pattern (if available) or by identifying unexpected peaks, the phase purity can be determined.

Table 2: Hypothetical Powder X-ray Diffraction (PXRD) Data Interpretation

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Interpretation |

|---|---|---|---|

| Low Angles | High | Low to Moderate | Often indicates larger lattice dimensions |

| Mid-range Angles | Medium | High | Typically the most intense, characteristic peaks |

Note: This table is a hypothetical representation to illustrate how PXRD data for a crystalline form of 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea would be presented and interpreted. Specific experimental peak positions and intensities are not available in the searched literature.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic and Reactivity Profiling

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common level of theory for such analyses on organic molecules. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.

Table 1: Predicted Geometrical Parameters for 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea Note: The following data is illustrative and based on typical values from DFT calculations on structurally related phenylurea compounds.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.25 |

| C-N (amide) | 1.38 | |

| C-Cl | 1.75 | |

| C-Br | 1.91 | |

| C-C (aromatic) | 1.40 | |

| Bond Angles (°) | N-C-N | 115 |

| O=C-N | 122.5 | |

| C-N-C | 125 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. nih.gov A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea, the HOMO is typically distributed over the electron-rich phenyl rings and the urea (B33335) linkage, while the LUMO is localized across the π-system. The presence of electron-withdrawing halogens can influence the energies of these orbitals.

Table 2: Predicted FMO Properties for 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea Note: These values are representative for diaryl urea compounds and are for illustrative purposes.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the most likely sites for electrophilic attack. In 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea, the most negative potential is expected around the carbonyl oxygen atom due to its lone pairs of electrons.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms of the urea (-NH-) groups, making them the primary sites for hydrogen bond donation.

Green regions represent neutral or zero potential.

The MEP map for this compound would show a clear distinction between the nucleophilic oxygen atom and the electrophilic amine hydrogens, which is crucial for understanding its intermolecular interactions, such as hydrogen bonding in a biological receptor site. uomphysics.net

Natural Bond Orbital (NBO) analysis provides insights into the interactions between filled and vacant orbitals within a molecule, revealing intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to its stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Predicted NBO Analysis - Major Interactions for 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea Note: This table is illustrative, showing typical interactions and stabilization energies for similar compounds.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C=O) | ~50-60 | Resonance stabilization of amide |

| LP (N2) | π* (C=O) | ~50-60 | Resonance stabilization of amide |

| π (C=C)Ph-Cl | π* (C=C)Ph-Cl | ~20-25 | Intra-ring delocalization |

| π (C=C)Ph-Br | π* (C=C)Ph-Br | ~20-25 | Intra-ring delocalization |

DFT calculations can predict the vibrational frequencies of a molecule, which can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in the precise assignment of vibrational bands to specific molecular motions (stretches, bends, torsions).

For 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea, key vibrational modes include:

N-H stretching: Typically observed in the 3300-3400 cm⁻¹ region. The presence of intermolecular hydrogen bonding can cause this band to broaden and shift to lower wavenumbers. nih.gov

C=O stretching (Amide I band): A strong, characteristic absorption expected around 1650-1680 cm⁻¹.

N-H bending (Amide II band): Found near 1550-1600 cm⁻¹, often coupled with C-N stretching.

Aromatic C-H stretching: Above 3000 cm⁻¹.

C-Cl and C-Br stretching: These occur at lower frequencies in the fingerprint region.

Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov

Table 4: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) Note: Predicted values are scaled and illustrative.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 | 3300 - 3400 |

| Aromatic C-H Stretch | 3080 | 3050 - 3150 |

| C=O Stretch (Amide I) | 1665 | 1650 - 1680 |

| N-H Bend (Amide II) | 1580 | 1550 - 1600 |

| C-N Stretch | 1310 | 1280 - 1350 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. wjarr.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. The simulation calculates a docking score or binding energy, which estimates the binding affinity. nih.govnih.gov

For a molecule like 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea, potential targets could include enzymes like urease or protein kinases, which are often targeted by urea-containing inhibitors. nih.gov The docking process would place the urea derivative into the active site of the target protein. The simulation would then identify key intermolecular interactions, such as:

Hydrogen Bonds: The urea moiety is an excellent hydrogen bond donor (two N-H groups) and acceptor (the C=O group). These are expected to form strong interactions with polar amino acid residues (e.g., Asp, Glu, Ser) in the active site. nih.gov

Hydrophobic Interactions: The two phenyl rings can form hydrophobic and π-π stacking interactions with nonpolar residues like Phe, Tyr, Trp, and Leu.

Halogen Bonds: The chlorine and bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

A lower binding energy (more negative value) indicates a more stable protein-ligand complex and higher predicted affinity. wjarr.comresearchgate.net

Table 5: Illustrative Molecular Docking Results for 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea Note: This data is hypothetical, representing a potential docking study against a target like Urease.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Urease (e.g., from H. pylori) | -8.5 | ASP 221, GLU 220 | Hydrogen Bond with N-H groups |

| HIS 136 | Hydrogen Bond with C=O group | ||

| PHE 75, TYR 222 | π-π Stacking with phenyl rings |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations can assess the stability of the predicted binding mode and reveal subtle conformational changes.

For a diarylurea derivative like 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea, an MD simulation would typically be run for a duration of nanoseconds to microseconds. nih.govnih.gov The simulation would track the movements of the ligand and the protein atoms, allowing for the analysis of the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD value over the course of the simulation would indicate that the ligand remains securely bound in the active site. frontiersin.org Furthermore, MD simulations can provide insights into the flexibility of different parts of the ligand and the protein, and how they adapt to each other. Such simulations performed on other diaryl urea derivatives have indicated stable binding within the active site of their target kinases. nih.gov

In Silico Prediction of Molecular Descriptors Relevant to Drug Design (e.g., ADME for lead optimization, excluding specific property values)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a drug. semanticscholar.org These predictions help in identifying potential liabilities early in the drug discovery process. For 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea, various molecular descriptors relevant to drug design can be calculated using computational models.

These predictions generally assess a compound's oral bioavailability by evaluating its physicochemical properties against established criteria, such as Lipinski's rule of five. Parameters such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are considered. For instance, web-based tools like SwissADME can provide a comprehensive profile of a molecule's predicted pharmacokinetic properties. nih.gov Such analyses for diarylurea derivatives often indicate good potential for oral absorption due to their favorable physicochemical characteristics. youtube.com

Systematic Investigation of Halogen Atom Position and Identity on Biological Activity

The presence and positioning of halogen atoms on the phenyl rings of diaryl ureas are critical determinants of their biological activity. In 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea, the specific placement of a bromine atom at the para-position of one ring and a chlorine atom at the para-position of the other is not arbitrary. Research on related diaryl ureas demonstrates that electron-withdrawing groups, such as halogens, on the terminal aryl ring often enhance biological potency. nih.gov

Studies comparing different halogen substitutions reveal distinct effects on activity. For instance, in one series of pyrazole-based thiourea (B124793) derivatives, the replacement of a 4-fluoro group with a less electronegative 4-chloro group resulted in a reduction in anti-mycobacterial activity. nih.gov Conversely, other studies have shown that chloro-substituted derivatives can be highly potent. Dichloro-substituted phenyl urea derivatives, such as those with 3,4-dichloro substitutions, have demonstrated strong inhibitory activity against various targets, including bacterial enzymes. nih.govrsc.org

The position of the halogen is equally important. Investigations into cannabinoid receptor modulators based on a 3-(4-chlorophenyl)-1-(phenethyl)urea scaffold found that substitutions at the 3-position (meta) of the phenethyl ring, including with chlorine or fluorine, afforded enhanced potency, whereas analogs with substitutions at the 4-position (para) were generally less potent. nih.gov This highlights that the interplay between the halogen's electronic properties and its spatial location relative to the binding pocket of the target protein is a key factor in molecular recognition and activity. The activity of halogenated diaryl ureas is thus a complex function of the specific halogen (F, Cl, Br), its position on the ring (ortho, meta, para), and the nature of the biological target.

Table 1: Effect of Halogen Substitution on Biological Activity of Representative Diaryl Urea Derivatives

| Compound Series | Substituent | Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Pyrazole-based thioureas | 4-Fluoro vs. 4-Chloro | Replacement of 4-F with 4-Cl reduced activity. | Anti-Mycobacterium tuberculosis | nih.gov |

| Pyrazole-based ureas | 3,4-Dichlorophenyl | Potent activity against S. aureus. | Antimicrobial (S. aureus) | nih.govrsc.org |

| Phenethyl ureas | 3-Chloro vs. 4-Chloro | 3-Cl substitution enhanced potency more than 4-Cl. | CB1 Receptor Modulation | nih.gov |

| Diaryl ureas | 4-Chloro-3-trifluoromethylphenyl | High activity for C-RAF kinase inhibition. | Anticancer (C-RAF Kinase) | nih.gov |

Impact of Substitutions on the Phenyl Rings on Molecular Potency and Selectivity

Beyond halogens, other substitutions on the phenyl rings of diaryl ureas significantly modulate molecular potency and selectivity. The introduction of various functional groups can alter the compound's electronic profile, lipophilicity, and steric properties, thereby influencing its interaction with biological targets. Generally, the addition of electron-withdrawing groups to one of the aryl rings is favorable for the antitumor activity of N,N'-diarylureas. nih.gov For example, combining a 4-chloro substituent with a 3-trifluoromethylphenyl group can result in high potency against protein kinases. nih.gov

In contrast, the effect of electron-donating groups is more varied. In some series, derivatives with a 4-methoxy group (an electron-donating group) have shown moderate activity, while in others, they have proven to be potent inhibitors. nih.govnih.gov For instance, a 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl)urea was identified as a potent and selective COX-2 inhibitor. nih.gov However, increasing the electron density further with multiple methoxy (B1213986) groups or replacing a methoxy group with a hydroxyl group can lead to a significant decrease or complete loss of activity. nih.gov

The size and bulk of the substituent also play a role. Replacing a phenyl ring with a larger naphthyl ring or a non-planar cyclohexyl ring has been shown to decrease the antimicrobial activity of certain diaryl ureas. nih.gov This suggests that the binding pocket has specific steric constraints, and bulky substituents may cause unfavorable steric clashes, preventing optimal binding. The careful selection of substituents on the phenyl rings is therefore a critical strategy for fine-tuning the pharmacological profile of diaryl urea derivatives.

Table 2: Influence of Phenyl Ring Substituents on In Vitro Activity of Diaryl Urea Analogs

| Base Scaffold | Substituent(s) | IC50 / MIC | Target/Assay | Reference |

|---|---|---|---|---|

| 1-(4-methylsulfonylphenyl)-3-(phenyl)urea | 4-Methoxy | 0.11 µM | COX-2 Inhibition | nih.gov |

| 1-(4-methylsulfonylphenyl)-3-(phenyl)urea | 4-Chloro | 0.45 µM | COX-2 Inhibition | nih.gov |

| Pyrazole-based thiourea | 4-Methoxy | 8 µg/mL | Anti-Mtb | nih.gov |

| Pyrazole-based thiourea | 4-Trifluoromethyl | 2 µg/mL | Anti-Mtb | nih.gov |

| Diaryl urea with quinoline | 4-Chloro-3-trifluoromethylphenyl | 0.1 µM | C-RAF Kinase | nih.gov |

Role of Urea Linker Flexibility and Conformation in Target Binding

The urea linker (-NH-C(=O)-NH-) is a cornerstone of the diaryl urea pharmacophore, playing a crucial role in molecular recognition and target binding. nih.govresearchgate.netmdpi.comnih.gov This moiety is not merely a spacer; its ability to form multiple, stable hydrogen bonds is fundamental to the biological activity of these compounds. mdpi.comnih.gov The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen atom serves as an excellent hydrogen bond acceptor. researchgate.netnih.gov

While the urea group provides essential anchoring points, the flexibility and conformation of the entire molecule are also important. The two phenyl rings can rotate relative to the central urea plane, allowing the molecule to adopt a specific conformation required to fit into the binding pocket. However, excessive flexibility can be detrimental. Studies have shown that diaryl ureas with rigid linkers, such as vinyl, ethynyl, or phenyl groups, can exhibit significant antitumor activity, suggesting that pre-organizing the molecule into a bioactive conformation can be advantageous. researchgate.net Ultimately, the balance between the flexibility needed to enter the binding site and the conformational rigidity required for optimal interaction is key to the potency of diaryl urea derivatives.

Elucidation of Pharmacophore Models for Rational Design

The consistent structural features required for the activity of diaryl ureas have led to the development of pharmacophore models for the rational design of new derivatives. researchgate.netresearchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for molecular recognition by a specific biological target. dovepress.com For the diaryl urea class, the model typically consists of several key features.

The central feature is the urea linker, which provides a critical hydrogen bond donor-acceptor-donor array. researchgate.netnih.gov This is flanked by two hydrophobic, aromatic regions corresponding to the phenyl rings. mdpi.com These rings engage in nonbonded π-interactions (e.g., π–π stacking) within hydrophobic pockets of the target protein, further enhancing binding affinity. mdpi.com The model is refined by including vectors for specific substituents on the phenyl rings, such as the halogen atoms in 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea, which act as additional hydrogen bond acceptors or occupy specific sub-pockets.

These pharmacophore models are powerful tools in drug discovery. dovepress.com They can be used as 3D queries to search large chemical databases for novel scaffolds that match the required spatial arrangement of features, a process known as virtual screening. dovepress.com Furthermore, by understanding the key pharmacophoric elements, medicinal chemists can rationally design new molecules with modified linkers or substituted phenyl rings to optimize potency, enhance selectivity against different targets, or improve pharmacokinetic properties. nih.govresearchgate.net The diaryl urea motif, due to its well-defined and effective binding characteristics, is considered a "privileged structure" and continues to be a successful template for the design of targeted therapeutic agents. nih.govresearchgate.net

Conclusion

1-(4-Bromophenyl)-3-(4-chlorophenyl)urea is a representative member of the N,N'-diarylurea class of compounds, which holds considerable importance in both medicinal and materials science. Its structure embodies the key features that make diarylureas a privileged scaffold in drug design: a conformationally defined urea (B33335) core capable of strong hydrogen bonding, flanked by halogenated aryl groups that modulate electronic and pharmacokinetic properties. While primarily serving as a building block or a research tool, its synthesis, properties, and potential applications in developing targeted kinase inhibitors and self-assembling materials underscore the continued relevance of diarylurea chemistry in advanced scientific research.

Mechanistic Investigations at the Molecular and Cellular Level Excluding Clinical Human Data

Molecular Target Identification and Pathway Perturbation

1-(4-Bromophenyl)-3-(4-chlorophenyl)urea has been identified as a versatile molecule that interacts with a range of molecular targets, leading to the perturbation of key cellular pathways. Its primary mechanisms of action at the molecular level include the inhibition of various kinases, antagonism of specific receptors, and inhibition of enzymatic activities.

Inhibition of Kinase Activities

The diarylurea scaffold, of which 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea is a member, is a well-established pharmacophore for kinase inhibition. This compound has demonstrated inhibitory activity against several kinases that are crucial for cell signaling, proliferation, and survival.

Notably, research has highlighted its role as a potent inhibitor of the B-RAF kinase. The urea (B33335) moiety is critical for its mechanism, forming key hydrogen bonds with the kinase. Specifically, the oxygen of the urea group interacts with the backbone amide of an aspartate residue in the DFG motif of the kinase, while one of the urea NH groups forms a hydrogen bond with the side chain carboxylate of a glutamate (B1630785) residue in the αC-helix. The phenyl rings occupy adjacent hydrophobic pockets.

While specific inhibitory concentration (IC50) values for 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea against a broad spectrum of kinases are not always available in the public domain, the activities of structurally related diarylurea compounds provide insights into its potential inhibitory profile. For instance, sorafenib (B1663141) and linifanib, which share the diarylurea core, are known multi-kinase inhibitors targeting VEGFR and other kinases.

Table 6.1.1: Kinase Inhibition Profile of 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea and Related Compounds This table is intended to be interactive. Use the search bar to filter by kinase or compound.

Antagonism of Specific Receptors

The interaction of 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea with specific cell surface receptors has also been investigated, although data in this area is more limited.

Currently, there is no direct evidence in the reviewed literature to suggest that 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea acts as an antagonist for the CXCR2 or CB1 receptors. Further research is required to explore these potential interactions.

Enzyme Inhibition Studies

Beyond kinase inhibition, 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea has been shown to inhibit the activity of other classes of enzymes.

One notable target is the soluble epoxide hydrolase (s-EH), an enzyme involved in the metabolism of signaling lipids. Studies have demonstrated that 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea can inhibit s-EH activity.

Furthermore, this compound has been identified as an inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. This inhibition is significant in the context of developing new antitubercular agents. The mechanism of InhA inhibition involves the compound binding to the active site of the enzyme.

Table 6.1.3: Enzyme Inhibition Profile of 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea This table is intended to be interactive. Use the search bar to filter by enzyme.

Cellular Mechanism of Action Studies (In Vitro)

The molecular interactions of 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea translate into observable effects at the cellular level. In vitro studies using various cell lines have provided insights into its impact on cell proliferation, survival, and division.

Modulation of Cell Proliferation and Growth Inhibition in Cancer Cell Lines

Consistent with its role as a kinase inhibitor, 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea has demonstrated the ability to inhibit the proliferation of various cancer cell lines. This anti-proliferative activity is a direct consequence of its interference with signaling pathways that are essential for cancer cell growth and survival.

While specific GI50 (concentration for 50% growth inhibition) values for a wide array of cancer cell lines are not extensively documented for this particular compound, its structural analogs have shown potent anti-proliferative effects across different cancer types, including those of the colon, breast, and lung. The efficacy is often correlated with the expression levels and mutational status of its target kinases, such as B-RAF.

Table 6.2.1: Anti-Proliferative Activity of 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea This table is intended to be interactive. Use the search bar to filter by cell line.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

In addition to inhibiting proliferation, 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea can induce programmed cell death, or apoptosis, in cancer cells. The disruption of critical survival signals, mediated by kinases such as B-RAF, can trigger the apoptotic cascade.

The induction of apoptosis is often accompanied by cell cycle arrest. By inhibiting key regulatory proteins of the cell cycle, this compound can halt the progression of cells through the different phases of division, preventing them from replicating. While specific studies detailing the exact phase of cell cycle arrest (e.g., G1, S, or G2/M) for 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea are limited, it is a common mechanism of action for kinase inhibitors.

Table 6.2.2: Cellular Mechanisms of 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea This table is intended to be interactive. Use the search bar to filter by mechanism.

Antiangiogenic Effects and Associated Cellular Responses

The diaryl urea scaffold is a well-established component of numerous kinase inhibitors, including those that target pathways crucial for angiogenesis—the formation of new blood vessels, a process vital for tumor growth and progression. nih.govnih.gov Compounds structurally related to 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea have demonstrated antiangiogenic properties by inhibiting key signaling molecules.

One of the primary targets for antiangiogenic therapy is the Vascular Endothelial Growth Factor Receptor (VEGFR). The hydrogen bonds formed by the urea linkage are known to contribute to the inhibition of VEGFR-2, a critical receptor in the angiogenesis cascade. nih.gov Research on novel tetrahydropyridothienopyrimidin-ureas, which incorporate a 3-(4-chlorophenyl)urea moiety similar to the subject compound, has shown that these molecules can exert anti-vascular effects. nih.gov Mechanistic studies revealed that the most active compound in that series inhibited the phosphorylation of VEGFR-2, thereby blocking downstream signaling necessary for blood vessel formation. nih.gov Furthermore, this class of compounds was shown to induce apoptosis in Human Umbilical Vein Endothelial Cells (HUVEC), the primary cells involved in angiogenesis, and demonstrated anti-angiogenic effects in a chick chorioallantoic membrane (CAM) assay, a standard in vivo model. nih.gov

The antiangiogenic potential of diaryl ureas is often linked to their broader anticancer activities, which involve the inhibition of multiple signaling pathways that regulate cell proliferation, survival, and migration. nih.gov

Table 1: Antiangiogenic Activity of a Related Urea Compound

| Compound | Assay | Target | Effect | Source |

|---|---|---|---|---|

| Tetrahydropyridothienopyrimidin-urea derivative (11n) | CAM Assay | Blood Vessel Formation | Demonstrated in-vivo anti-angiogenesis | nih.gov |

| Tetrahydropyridothienopyrimidin-urea derivative (11n) | Western Blot | VEGFR-2 | Inhibition of phosphorylation | nih.gov |

| Tetrahydropyridothienopyrimidin-urea derivative (11n) | Flow Cytometry | HUVEC Cells | Induction of apoptosis | nih.gov |

Antimicrobial Activity Against Bacterial Strains (e.g., E. coli, S. aureus)

The diaryl urea class of compounds has emerged as a versatile scaffold for developing new antimicrobial agents. researchgate.netnih.gov While specific data on 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea against Escherichia coli and Staphylococcus aureus is not detailed in the reviewed literature, studies on analogous aryl urea derivatives confirm their potential antibacterial activity. uea.ac.uk

Research into a series of phenyl-substituted urea derivatives has shown that several compounds are active against both S. aureus and multidrug-resistant E. coli strains. uea.ac.uk The antimicrobial effects are influenced by the specific substitutions on the phenyl rings of the urea backbone. uea.ac.uk For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values against a multidrug-resistant E. coli strain ranging from 36 µM to 100 µM. uea.ac.uk This suggests that the core urea structure can be chemically modified to optimize antibacterial potency. uea.ac.uk Other related structures, such as phenyl thiazolyl ureas, have demonstrated activity against Gram-positive bacteria, including Methicillin-resistant S. aureus (MRSA), with MIC values between 0.5 and 8.0 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Structurally Related Aryl Urea Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Phenyl-substituted urea derivative | Multidrug-resistant E. coli | 36-100 µM | uea.ac.uk |

| Phenyl-substituted urea derivative | S. aureus | Active (specific MICs vary) | uea.ac.uk |

| Phenyl thiazolyl urea | MRSA | 0.5 - 8.0 µg/mL | nih.gov |

Antiparasitic Activity (e.g., against Plasmodium falciparum, Mycobacterium tuberculosis)

The diaryl urea scaffold has been investigated for its activity against various parasites, including those responsible for malaria and tuberculosis. nih.gov

Mycobacterium tuberculosis: Phenyl ureas have been identified as a promising class of compounds for combating drug-resistant Mycobacterium tuberculosis (M. tuberculosis). nih.gov A focused library of synthetic urea compounds yielded potent molecules with sub-micromolar activity against this pathogen. nih.gov Mechanistic studies revealed that these compounds exert their effect through a dual mode of action, targeting the mycolic acid cell wall assembly at two distinct points. nih.gov Specifically, they inhibit the mycolic acid transporter MmpL3, which is essential for transporting key components of the mycobacterial cell wall across the inner membrane. nih.gov Resistance to these compounds has been linked to mutations in the gene encoding for MmpL3. nih.gov

Plasmodium falciparum: Diaryl ureas have been reported in the literature as having potential antimalarial properties against Plasmodium falciparum, the parasite that causes the most severe form of malaria. researchgate.netnih.gov However, specific studies detailing the activity and mechanism of 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea against P. falciparum were not identified in the reviewed research. The general interest in this class of compounds suggests their potential to interfere with biological pathways essential for the parasite's survival. nih.gov

Antiviral Activity

The potential for diaryl ureas to act as antiviral agents has been noted, positioning them as compounds of interest for repositioning, especially in the context of new viral pandemics. nih.gov The broad biological activities associated with this chemical scaffold suggest that it could be adapted to target viral processes or host factors involved in viral replication. nih.gov Despite this general recognition, specific research detailing the antiviral activity of 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea or its closely related analogues at the molecular and cellular level is not available in the consulted scientific literature. Further investigation is required to determine if this compound has any specific antiviral effects and to elucidate the potential mechanisms of action.

Advanced Research Applications and Future Directions in Diarylurea Chemistry

Development of Novel Chemical Probes and Tools for Biological Research

The diarylurea scaffold is a versatile foundation for creating chemical probes and tools to investigate complex biological systems. nih.gov These molecules can be tailored to interact with specific protein targets, enabling researchers to elucidate biological functions and validate therapeutic targets. nih.gov

Diarylurea derivatives have been developed as potent and selective inhibitors for various kinases, serving as valuable research tools. For instance, a series of diarylurea inhibitors were created to target the cardiac-specific kinase TNNI3K, which is implicated in cardiovascular diseases. nih.govacs.org These compounds allow for the exploration of TNNI3K's biological role. nih.gov Similarly, derivatives have been synthesized to inhibit FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often overexpressed in acute leukemia. researchgate.net The development of potent FLT3 inhibitors, such as certain diarylurea derivatives, provides tools to study leukemia pathogenesis. researchgate.net

Beyond kinase inhibition, diarylureas have been engineered as allosteric modulators. For example, 3-(4-chlorophenyl)-1-(phenethyl)urea analogs were developed as negative allosteric modulators (NAMs) of the cannabinoid type-1 (CB1) receptor, which is a promising target for treating cocaine addiction. nih.gov These NAMs offer a nuanced approach to modulating receptor signaling compared to traditional orthosteric ligands. nih.gov In other research, certain diarylurea compounds were identified as inhibitors of apoptosome formation, a key complex in the intrinsic apoptosis pathway. researchgate.net These molecules serve as tools to study the mechanisms of programmed cell death. researchgate.net The broad applicability of the diarylurea scaffold is also seen in its use for developing agents with antimicrobial and antiviral properties, highlighting its potential for creating probes for infectious disease research. nih.govresearchgate.net

Design of Multi-Targeted Agents Based on the Diarylurea Scaffold

A significant direction in modern drug discovery is the design of multi-targeted agents that can modulate several biological targets simultaneously, which can lead to improved efficacy and a lower likelihood of drug resistance. mdpi.com The diarylurea structure is a key pharmacophore in many clinically approved multi-targeted anti-tumor drugs. nih.gov

Sorafenib (B1663141), a well-known diarylurea derivative, exemplifies this approach by inhibiting multiple kinases involved in tumor progression and angiogenesis, such as vascular endothelial growth factor receptor (VEGFR) and Raf kinases. nih.govresearchgate.net The success of sorafenib has spurred the development of other multi-target diarylurea compounds like Regorafenib and Linifanib. mdpi.comnih.gov The design strategy often involves retaining the core diarylurea structure, which is crucial for binding to the kinase domain, while modifying the peripheral substituents to achieve a desired multi-target profile. nih.govnih.gov For instance, researchers have designed and synthesized diarylureas with a 3-amino-isoxazol[3,4-b]pyridine structure to create new multi-target receptor tyrosine kinase (RTK) inhibitors. nih.gov

The concept of drug repositioning is also being applied to diarylureas, exploring their potential as multi-target agents against new pandemics by leveraging their known anticancer, antiviral, and anti-inflammatory properties. nih.gov This strategy aims to counteract viral effects at various levels through a multi-pronged therapeutic approach. nih.gov

Table 1: Examples of Multi-Targeted Diarylurea-Based Agents and Their Targets

| Compound | Primary Targets | Therapeutic Area |

| Sorafenib | VEGFR, PDGFR, Raf kinases, c-Kit | Cancer (Renal, Liver) |

| Regorafenib | VEGFR, TIE2, PDGFR, FGFR, Raf, c-Kit | Cancer (Colorectal, GIST) |

| Linifanib | VEGFR, PDGFR | Cancer |

| Tivozanib | VEGFR | Cancer (Renal) |

| Ripretinib | KIT, PDGFRA | Cancer (GIST) |

This table is generated based on information from multiple sources. mdpi.comnih.govmdpi.comnih.govresearchgate.net

Exploration of Structure-Based Design Principles for Enhanced Selectivity

Achieving selectivity is a critical challenge in the development of kinase inhibitors, as off-target effects can lead to toxicity. Structure-based drug design, utilizing high-resolution X-ray crystal structures of target proteins, is a powerful strategy to engineer selectivity into diarylurea compounds. nih.govacs.org

The diarylurea moiety itself plays a pivotal role by anchoring the inhibitor to the hinge region of the kinase domain through specific hydrogen bonds. nih.gov The lipophilic diarylurea fragment fits into a hydrophobic pocket of the kinase domain. nih.gov Enhanced selectivity can be achieved by exploiting structural differences in the target kinases. For example, in the development of inhibitors for the cardiac-specific kinase TNNI3K, researchers capitalized on the X-ray crystal structures of TNNI3K and other related kinases like VEGFR2, p38α, and B-Raf to engineer selectivity. nih.govacs.org

Structure-activity relationship (SAR) studies are crucial for optimizing these compounds. These studies systematically alter the substituents on the two aryl rings to improve potency and selectivity. nih.gov The introduction of different aromatic or heterocyclic rings, as well as electron-donating or electron-withdrawing groups (such as halogens or methoxy (B1213986) groups), can significantly influence the compound's interaction with the target protein. nih.gov For example, designing derivatives containing an imidazo[1,2-a]pyrazine (B1224502) moiety was shown to yield superior anti-tumor activity compared to those with an imidazo[1,2-a]pyridine (B132010) group. nih.gov This rational design approach helps in minimizing off-target activities and improving the therapeutic index of the drug candidates. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Diarylurea Derivatives

| Structural Modification | Impact on Activity/Selectivity | Example Target Class |

| Substitution on Phenyl Rings | Introduction of halogens (Cl, F) or methyl groups at specific positions can enhance potency and selectivity. nih.gov | CB1 Receptor Modulators |

| Replacement of Aryl Rings | Replacing a phenyl ring with heterocyclic rings (e.g., imidazo[1,2-a]pyrazine) can improve anti-tumor activity. nih.gov | Kinase Inhibitors |

| Nature of the Urea (B33335) Linker | The diarylurea bond is generally more favorable for anti-proliferative activity compared to an amide bond. nih.gov | Angiogenesis Inhibitors |

| Terminal Group Modification | Introducing bulky or specific functional groups can optimize binding in the hydrophobic pocket and improve selectivity. nih.govacs.org | Kinase Inhibitors (TNNI3K) |

This table synthesizes findings on structure-activity relationships from various studies. nih.govacs.orgnih.govnih.gov

Contributions to Fundamental Understanding of Ligand-Protein Recognition and Molecular Interactions

The study of diarylurea compounds like 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea has significantly contributed to the fundamental understanding of how small molecules recognize and interact with their protein targets. nih.gov The diarylurea scaffold provides an excellent model for dissecting the key forces that govern ligand binding affinity and specificity. mdpi.com

Computational and structural studies have revealed that the molecular recognition of diaryl ureas is not solely dependent on traditional hydrogen bonds, but is centrally driven by a synergy of interactions. nih.govmdpi.com The urea moiety is a classic hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen), which allows it to form robust interactions with the protein backbone, often in the hinge region of kinases. mdpi.com

However, a deeper analysis has highlighted the critical role of nonbonded π interactions, such as π-π stacking and CH-π interactions. nih.govmdpi.com The two aryl rings of the diarylurea structure are crucial for these interactions. They engage with aromatic and aliphatic residues within the hydrophobic pockets of the target protein, significantly broadening the interaction footprint. nih.govmdpi.com This network of nonbonded interactions is essential for achieving high binding affinity and specificity. mdpi.com

Comparative analyses have shown that diarylureas with aromatic side groups (R groups) exhibit a more extensive and robust interaction profile than those with non-aromatic groups. nih.gov This underscores the importance of the aryl components, like the 4-bromophenyl and 4-chlorophenyl groups in the title compound, for effective molecular recognition. These findings provide valuable insights for the rational design of new, potent, and selective inhibitors not only for kinases but for a wide range of other therapeutically important proteins. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically involves a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For refinement, use SHELXL (part of the SHELX suite) to model atomic positions, thermal parameters, and hydrogen-bonding interactions. Hydrogen atoms can be placed geometrically or located via difference Fourier maps. Validate the structure using R-factors (< 5% for high-quality data) and check for residual electron density .

Q. How can researchers optimize the synthesis of 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea?

- Methodological Answer : The urea moiety is typically synthesized via reaction of substituted phenyl isocyanates with aryl amines. For example:

- Dissolve 4-bromophenyl isocyanate and 4-chloroaniline in anhydrous acetonitrile.

- Add a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate the reaction .

- Reflux at 65–80°C for 1–2 hours under inert atmosphere.

- Purify via recrystallization (e.g., using hexane/ethyl acetate) and confirm purity via HPLC or NMR.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to confirm substituent positions. Key signals: ~8.5 ppm (urea NH), 7.3–7.8 ppm (aromatic protons).

- FT-IR : Look for urea C=O stretch (~1640–1680 cm) and N-H stretches (~3200–3350 cm).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 325.1 for CHBrClNO) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in crystalline 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea be analyzed for supramolecular applications?

- Methodological Answer : Use graph set analysis (GSA) to classify hydrogen-bond motifs (e.g., D for donor, A for acceptor). For example:

- Identify N-H···O=C interactions as motifs.

- Analyze packing diagrams (e.g., Mercury software) to assess 2D/3D frameworks.

- Compare with Etter’s rules to predict stability or polymorphism .

Q. What strategies are effective for resolving contradictions in synthetic yield data across studies?

- Methodological Answer :

- Comparative Solvent Screening : Test polar aprotic (DMF, acetonitrile) vs. non-polar solvents (toluene) to assess reaction efficiency.

- Catalyst Optimization : Compare DABCO vs. triethylamine in stoichiometric vs. catalytic amounts .

- Kinetic Studies : Use in situ FT-IR or Raman to monitor reaction progress and identify rate-limiting steps.

Q. How can this compound be tailored for pharmacological targeting (e.g., kinase inhibition)?

- Methodological Answer :

- Molecular Docking : Model interactions with VEGFR-2 or PD-L1 using AutoDock Vina. Focus on urea’s hydrogen-bonding with kinase active sites (e.g., backbone carbonyls of Glu885 in VEGFR-2) .

- In Vitro Assays : Perform kinase inhibition assays (e.g., ADP-Glo™) and validate via Western blot for phosphorylated targets.

- SAR Studies : Modify substituents (e.g., replace Br with CF) to enhance binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.